molecular formula C26H26N4O4 B12049709 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12049709
M. Wt: 458.5 g/mol
InChI Key: UZDNPYIDLZZAFY-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant attention due to its unique structural features and potential pharmacological properties. This compound belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions often include aldehydes or isatin, malononitrile, and β-ketoesters, along with various enolizable C-H-activated acidic compounds and phenols. The reactions can be catalyzed or non-catalyzed, depending on the desired conditions and outcomes . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, such as 2-amino-3-cyano-4-aryl-4H-chromenes and 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substituents, which contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H26N4O4/c1-4-32-20-9-8-18(12-21(20)33-5-2)23-19(13-27)25(28)34-22-11-16(3)30(26(31)24(22)23)15-17-7-6-10-29-14-17/h6-12,14,23H,4-5,15,28H2,1-3H3

InChI Key

UZDNPYIDLZZAFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CN=CC=C4)N)C#N)OCC

Origin of Product

United States

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